molecular formula C11H10BrN3O2 B11807088 Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11807088
M. Wt: 296.12 g/mol
InChI Key: JMSQDLMRHSVJQE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate (CAS 1351393-23-1) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a benzoate ester core strategically substituted with a bromo group and a 4H-1,2,4-triazole moiety. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several clinical drugs . Its derivatives are recognized for various pharmacological properties, including anticancer , antimicrobial , antifungal , and antiviral activities . Furthermore, compounds containing the 1,2,4-triazole structure have been investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurological research . The bromine atom on the aromatic ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies. With the molecular formula C11H10BrN3O2 and a molecular weight of 296.12 , this compound serves as a key intermediate for constructing novel molecular entities. It is exclusively intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 5-bromo-2-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(12)3-4-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3

InChI Key

JMSQDLMRHSVJQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:

    Esterification: The esterification of 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid results in the formation of the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(4H-1,2,4-triazol-4-yl)benzoate or 5-thio-2-(4H-1,2,4-triazol-4-yl)benzoate can be formed.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate. It has shown effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis10

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

This compound has also been investigated for its antifungal properties. It has shown promising results against common fungal pathogens.

Case Study: Antifungal Screening
In vitro testing against Candida species revealed that the compound inhibited fungal growth effectively at concentrations ranging from 20 to 50 µg/ml.

Anticancer Potential

Recent research has focused on the anticancer properties of this compound. It has been tested against various cancer cell lines.

Case Study: Cytotoxicity Assays
The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained were as follows:

Cell LineIC50 (µM)
MCF-718
A54922

These findings suggest that this compound exhibits moderate cytotoxicity and may serve as a lead compound for further development in anticancer therapies.

Agricultural Applications

In addition to its medicinal uses, this compound is being explored for its potential as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.

Case Study: Fungicidal Activity
Field trials have indicated that formulations containing this compound significantly reduce fungal infections in crops like wheat and corn, demonstrating its practical application in agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromine atom in this compound enhances electrophilicity and may improve binding to biological targets compared to non-halogenated analogs like Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate .

Biological Activity: Triazole derivatives are renowned for antifungal and antimicrobial activities. For example, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate exhibits antifungal properties due to interactions with heme iron in cytochrome P450 enzymes, a mechanism shared with clinical agents like fluconazole . The brominated triazole-benzoate derivative is hypothesized to show enhanced bioactivity compared to non-brominated analogs, as halogens often improve membrane permeability and target affinity .

Synthetic Pathways :

  • This compound may be synthesized via esterification of a pre-brominated benzoic acid followed by triazole ring formation, similar to methods used for related compounds .
  • In contrast, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate is prepared via solvent-free thermal condensation of hydrazine derivatives, emphasizing the versatility of triazole synthesis routes .

Physicochemical Properties

  • Crystal Packing : Triazole rings participate in intermolecular hydrogen bonding (e.g., N–H⋯O interactions), as observed in analogous compounds, which may influence crystallinity and stability .

Biological Activity

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic organic compound notable for its unique structural features, including a bromine atom and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Structural Characteristics

The compound is characterized by:

  • Benzoate moiety : Provides a framework for biological interactions.
  • Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.
  • Bromine substituent : May enhance the compound's reactivity and biological efficacy.
Structural Feature Description
Benzoate moietyCore structure facilitating biological interactions.
Triazole ringAssociated with various pharmacological activities.
Bromine atomPotentially increases biological activity through enhanced reactivity.

Antifungal Properties

Compounds containing triazole rings are widely recognized for their antifungal properties. This compound may exhibit significant antifungal activity due to its structural similarities with known antifungal agents. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases and other signaling pathways critical for tumor growth . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Antibacterial Effects

Research into the antibacterial properties of triazole compounds has revealed that they can exhibit significant activity against a range of pathogenic bacteria. The presence of the bromine atom in this compound may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds, providing insights into the potential applications of this compound:

  • Antifungal Screening : A study comparing various triazole derivatives found that those with bromine substituents exhibited enhanced antifungal activity against Candida species compared to non-brominated counterparts.
  • Anticancer Evaluation : In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in cancer cell lines such as HCT116 and MCF7. The IC50 values indicated potent activity at low concentrations .
  • Antibacterial Studies : Triazole compounds have been tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth comparable to standard antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position of the benzoate ring undergoes nucleophilic substitution reactions. This reactivity is exploited to introduce functional groups such as amines, thiols, or azides.

Reaction TypeReagents/ConditionsProductsReference
Azide substitutionNaN₃, DMF, 80°C, 12 hEthyl 5-azido-2-(4H-1,2,4-triazol-4-yl)benzoate
Thiol substitutionKSCN, EtOH/H₂O, refluxEthyl 5-thiocyano-2-(4H-1,2,4-triazol-4-yl)benzoate

For example, treatment with sodium azide replaces bromine with an azide group, forming intermediates for click chemistry applications. These substitutions typically proceed via an SₙAr mechanism due to the electron-deficient aromatic ring.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

ConditionsReagentsProductsReference
Acidic hydrolysisHCl (6M), reflux, 4–6 h5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Basic hydrolysisNaOH (10%), EtOH/H₂O, 60°CSodium 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate

The hydrolysis rate depends on steric hindrance from the triazole ring and the electron-withdrawing bromine atom. The resulting carboxylic acid derivatives are precursors for amide coupling or metal-organic framework synthesis.

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in alkylation and coordination reactions.

Alkylation Reactions

The nitrogen atoms at positions 1 and 4 of the triazole react with alkyl halides or epoxides:

ReagentsConditionsProductsReference
BromoethaneK₂CO₃, DMF, 60°C, 24 hEthyl 5-bromo-2-(1-ethyl-4H-1,2,4-triazol-4-yl)benzoate
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, RT, 24 hS-alkylated derivatives

Alkylation modifies the triazole’s electronic properties, enhancing its binding affinity in medicinal chemistry applications .

Metal Coordination

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These interactions are critical in catalysis and material science.

Reduction Reactions

The bromine atom and ester group can be reduced under specific conditions:

ReagentsConditionsProductsReference
NaBH₄, EtOH45–50°C, 1.5 hEthyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzyl alcohol
H₂, Pd/CMeOH, RT, 12 hEthyl 5-hydro-2-(4H-1,2,4-triazol-4-yl)benzoate

Reduction of the ester to a benzyl alcohol group enables further derivatization, such as etherification or oxidation .

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:

Reaction TypeReagents/ConditionsProductsReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂OEthyl 5-aryl-2-(4H-1,2,4-triazol-4-yl)benzoate
Ullmann couplingCuI, phenanthroline, K₃PO₄, DMSO, 110°CEthyl 5-(heteroaryl)-2-(4H-1,2,4-triazol-4-yl)benzoate

These reactions expand the compound’s utility in synthesizing complex aromatic systems for optoelectronic materials.

Oxidation Reactions

The triazole ring and aromatic system undergo oxidation under harsh conditions:

ReagentsConditionsProductsReference
KMnO₄, H₂SO₄Reflux, 6 hCarboxylated triazole derivatives
m-CPBA, CH₂Cl₂RT, 12 hTriazole N-oxide

Oxidation of the triazole ring to an N-oxide enhances its solubility and reactivity in polar solvents.

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21_1/n
Unit cell (Å)a=13.611, b=4.097, c=24.172
R-factor0.038
Z4

Q. Table 2: SAR of Triazole Analogs

CompoundSubstituentBiological Activity (IC50_{50})Source
Ethyl 4-(triazol-4-yl)benzoateBr at C5Antimicrobial: 8 µg/mL
Methyl 4-(tetrazol-1-yl)benzoateNO2_2 at C3Anticancer: 12 µM

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